molecular formula C14H14N2O4 B12969577 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B12969577
M. Wt: 274.27 g/mol
InChI Key: VUBNHDXKVNBHKE-UHFFFAOYSA-N
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Description

Table 1: Structural and Functional Comparison of Piperidine-2,6-dione Derivatives

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -OCH₃ C₁₄H₁₄N₂O₄ 274.27 Lipophilic, moderate solubility
Lenalidomide -NH₂ C₁₃H₁₀N₄O₄ 259.25 High Cereblon binding, immunomodulatory
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione -NO₂ C₁₃H₁₁N₃O₅ 289.24 Electron-withdrawing, requires reduction

Key Observations:

  • Electronic Effects : The methoxy group (-OCH₃) donates electron density via resonance, increasing aromatic ring electron density compared to nitro (-NO₂) or amino (-NH₂) groups.
  • Solubility : Methoxy derivatives exhibit lower aqueous solubility than hydroxy or amino analogs due to reduced polarity.
  • Biological Activity : Unlike lenalidomide, which binds Cereblon via its amino group to degrade IKZF1/3, methoxy-substituted analogs show attenuated proteolytic activity, highlighting the critical role of substituent chemistry.

Properties

IUPAC Name

3-(7-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-20-11-4-2-3-8-9(11)7-16(14(8)19)10-5-6-12(17)15-13(10)18/h2-4,10H,5-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBNHDXKVNBHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-methoxy-1-oxoisoindoline under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can have different pharmacological properties .

Scientific Research Applications

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the modulation of protein expression levels. It has been shown to reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein. These effects are beneficial in the treatment of sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of piperidine-2,6-dione derivatives are heavily dependent on substituents at the 4-position of the isoindolinone ring. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
Lenalidomide (Revlimid®) 4-amino C₁₃H₁₃N₃O₃ 259.26 FDA-approved for multiple myeloma; binds Cereblon, inducing IKZF1/3 degradation
3-(4-Nitro-1-oxoisoindolin-2-yl)... 4-nitro C₁₃H₉N₃O₆ 303.23 Precursor for amino derivatives; reduced to active metabolites via hydrogenation
3-(4-Hydroxy-1-oxoisoindolin-2-yl)... 4-hydroxy C₁₃H₁₂N₂O₄ 260.25 High melting point (249.6–279.7°C, decomp.); polar, hydrogen-bonding capable
NE-005 4-amino-6-fluoro C₁₃H₁₁FN₃O₃ 287.25 Synthesized via Pd/C hydrogenation (18% yield); fluorination enhances metabolic stability
NE-008 4-amino-5-fluoro C₁₃H₁₁FN₃O₃ 287.25 High-yield synthesis (95%); fluorine position affects target selectivity
3-(4-Chloro-1-oxoisoindolin-2-yl)... 4-chloro C₁₃H₁₀ClN₃O₃ 299.69 Fe/NH₄Cl reduction used for nitro-to-amino conversion

Physicochemical and Pharmacological Differences

  • Electron Effects: Methoxy (-OCH₃): Electron-donating, increases lipophilicity compared to polar groups (e.g., -OH, -NH₂). May reduce solubility but enhance membrane permeability. Nitro (-NO₂): Electron-withdrawing; requires reduction to -NH₂ for biological activity. Associated with lower synthetic yields (e.g., 18% for NE-005 vs. 95% for NE-008) . Amino (-NH₂): Critical for Cereblon binding; lenalidomide’s -NH₂ group mediates IKZF1/3 degradation, a mechanism disrupted in methoxy derivatives .
  • Biological Activity: Lenalidomide: Clinically validated for hematologic malignancies (e.g., mantle cell lymphoma, multiple myeloma) due to immunomodulatory effects . Hydroxy Derivatives: Exhibit polar interactions but lower proteolytic activity compared to amino analogs . Fluoro-Substituted (NE-005/NE-008): Fluorine enhances metabolic stability and modulates target engagement; positional isomers show varying potency .

Biological Activity

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N2O3C_{13}H_{13}N_{2}O_{3}. It features a piperidine ring substituted with an isoindolinone moiety, which is crucial for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : This compound has been shown to interact with HDACs, leading to increased acetylation of histones and modulation of gene expression. Such activity is significant in cancer therapy as it can induce apoptosis in cancer cells .
  • CRBN Recruitment : The compound acts as a ligand for the cereblon protein, facilitating the recruitment of E3 ubiquitin ligases. This mechanism is utilized in targeted protein degradation strategies, particularly in the development of PROTACs (proteolysis-targeting chimeras) .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and immune cell activation .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
HDAC InhibitionIncreases histone acetylation
CRBN Ligand ActivityFacilitates targeted degradation of proteins
Anti-inflammatoryReduces cytokine levels in vitro

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity against multiple myeloma cells through HDAC inhibition and subsequent apoptosis induction .
  • Inflammation Models : In a controlled experiment using macrophage cell lines, the compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

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